POLYGLYCERYL-10 DIISOSTEARATE
Description
Properties
CAS No. |
102033-55-6 |
|---|---|
Molecular Formula |
NULL |
Synonyms |
POLYGLYCERYL-10 DIISOSTEARATE |
Origin of Product |
United States |
Synthetic Pathways and Advanced Derivatization Methodologies of Polyglyceryl 10 Diisostearate
Elucidation of Glycerol (B35011) Polymerization Mechanisms for Polyglycerol-10 Synthesis
The formation of the polyglycerol-10 backbone is a critical first step, primarily achieved through the base-catalyzed polymerization of glycerol at elevated temperatures. qualitas1998.net This process, however, is not a simple linear chain reaction. The proposed mechanism involves the in situ formation of glycidol (B123203) and oligo-glycerols with terminal epoxy groups via intramolecular SN2 substitution reactions. researchgate.net These epoxy groups then react with the various hydroxyl groups present in the reaction mixture, leading to the formation of a complex mixture of linear, branched, and cyclic polyglycerol structures. researchgate.net
Industrial production of polyglycerols typically follows one of two main routes: the direct polymerization of glycerol using an alkaline catalyst, or the Epicerol® process, which involves the hydrolysis of epichlorohydrin (B41342) to glycidol, followed by reaction with glycerol. researchgate.netmdpi.com The direct polymerization method is often favored for producing higher oligomers like polyglycerol-10. researchgate.net
The degree of branching in the resulting polyglycerol is a crucial parameter that influences its final properties. Recent research has explored the use of novel catalysts, such as Cu(triNHC) complexes, to achieve ultralow-branched polyglycerol by selectively promoting the formation of linear units. rsc.org
Table 1: Comparison of Industrial Polyglycerol Production Routes
| Production Route | Description | Typical Degree of Polymerization (n) | Key Features | References |
| Direct Polymerization | Glycerol is polymerized using a strong homogeneous basic catalyst (e.g., NaOH, K₂CO₃) at high temperatures. | 2-10 | Can lead to the formation of cyclic by-products and colored impurities requiring further purification. | researchgate.net, mdpi.com |
| Epicerol® Process | Epichlorohydrin is hydrolyzed to glycidol under basic conditions, which then reacts with glycerol. | 1-4 | A multi-step process starting from epichlorohydrin. | researchgate.net, mdpi.com |
Esterification Protocols with Isostearic Acid: Catalysis and Process Optimization
The second major step in the synthesis of polyglyceryl-10 diisostearate is the esterification of the pre-formed polyglycerol-10 with isostearic acid. This reaction joins the hydrophilic polyglycerol backbone with the lipophilic isostearic acid moieties, creating an amphiphilic molecule.
The esterification is typically carried out under anhydrous conditions at high temperatures, ranging from 150°C to 220°C, often under a vacuum to remove the water by-product and drive the reaction to completion. A variety of catalysts can be employed, including acid catalysts like sulfuric acid, base catalysts such as sodium methoxide, or even enzymatic catalysts. researchgate.net The choice of catalyst can significantly impact reaction efficiency and by-product formation. For instance, enzymatic synthesis using immobilized lipases like Novozym 435 has been shown to achieve high esterification efficiency under milder, solvent-free conditions. researchgate.net
Process parameters such as temperature, the molar ratio of reactants, and reaction time are carefully controlled to achieve the desired degree of esterification and minimize the formation of unwanted by-products. The progress of the esterification is often monitored by techniques like acid value titration or FT-IR spectroscopy.
Table 2: Catalysts in the Esterification of Polyglycerol-10 with Isostearic Acid
| Catalyst Type | Examples | Typical Reaction Conditions | Advantages | References |
| Acid Catalysts | Sulfuric Acid, Phosphoric Acid | 180–220°C | Effective for driving the reaction. | , googleapis.com |
| Base Catalysts | Sodium Methoxide, Potassium Carbonate | 180–220°C | Commonly used in industrial processes. | , googleapis.com |
| Enzymatic Catalysts | Immobilized Lipases (e.g., Novozym 435) | ~80°C, solvent-free | High selectivity, milder conditions, environmentally friendly. | , researchgate.net |
Control and Mitigation of By-product Formation in this compound Synthesis
The synthesis of this compound is not without its challenges, a key one being the formation of by-products. During the glycerol polymerization stage, intramolecular reactions can lead to the formation of cyclic polyglycerols. researchgate.net The use of strong base catalysts can also sometimes lead to degradation reactions, resulting in colored or odorous impurities. mdpi.com
In the esterification step, incomplete reaction can leave residual unreacted polyglycerol or isostearic acid in the final product. cir-safety.org The presence of these impurities can affect the performance and properties of the final emulsifier. cir-safety.org
To mitigate these issues, several strategies are employed. Continuous removal of water during esterification helps to drive the reaction towards the desired product. Post-synthesis purification steps are often necessary to remove by-products and unreacted starting materials. Techniques such as molecular distillation or fractional distillation can be used to isolate the desired this compound and ensure high purity.
Scalability Considerations and Sustainable Production Approaches for this compound
The industrial-scale production of this compound requires careful consideration of scalability, efficiency, and sustainability. gzperfectlink.com As production volumes increase, maintaining product consistency and quality control becomes paramount. gzperfectlink.com Automation of manufacturing processes, including ingredient mixing and reaction monitoring, can help to minimize human error and ensure batch-to-batch consistency. gzperfectlink.com
There is a growing trend in the cosmetics industry towards the use of natural and sustainable ingredients, which is driving innovation in the production of polyglyceryl esters. archivemarketresearch.com This includes a focus on developing bio-based production methods and reducing the environmental impact of the manufacturing process. archivemarketresearch.com The use of renewable raw materials, such as glycerol derived from vegetable oils, is a key aspect of this sustainable approach. mdpi.com
Furthermore, adopting green chemistry principles, such as the use of enzymatic catalysts which operate under milder conditions and reduce waste, contributes to more sustainable production. researchgate.net Efficient waste management and the optimization of energy consumption during production are also crucial for responsible and ethical large-scale manufacturing. gzperfectlink.com
Structural Elucidation and Advanced Characterization Techniques for Polyglyceryl 10 Diisostearate
Spectroscopic Analysis of Polyglyceryl-10 Diisostearate: Beyond Basic Identification
Spectroscopic methods like Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for confirming the chemical structure of this compound and assessing the success of the esterification reaction. nih.gov These techniques provide detailed information about the functional groups and atomic framework of the molecule. thermofisher.com
Fourier Transform Infrared (FT-IR) Spectroscopy is used to identify the key functional groups. The synthesis of this compound from polyglycerin-10 and isostearic acid can be monitored by observing specific changes in the spectrum. A successful esterification is indicated by a significant decrease in the broad hydroxyl (-OH) stretching band from the polyglycerol starting material and the appearance of a strong carbonyl (C=O) stretching peak characteristic of the newly formed ester linkages. nih.govtandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy , including both proton (¹H) and carbon-¹³C NMR, offers a more detailed structural map. tandfonline.commeasurlabs.com In the ¹H NMR spectrum of the final product, new proton signals appear that are characteristic of the isostearic acid chains, which are absent in the spectrum of the polyglycerin-10 reactant. nih.govresearchgate.net These include signals corresponding to the terminal methyl groups and the long methylene (B1212753) chains of the fatty acid. researchgate.net Concurrently, ¹³C NMR analysis confirms the presence of carbons from both the polyglycerol backbone and the isostearate moieties. tandfonline.comresearchgate.net
Chromatographic and Mass Spectrometric Approaches for Compositional Heterogeneity Assessment
Due to the nature of its synthesis, this compound is inherently heterogeneous. This complexity requires chromatographic and mass spectrometric methods to separate and identify the various components. tandfonline.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the components of the mixture based on their polarity. tandfonline.com Techniques like reversed-phase HPLC (RPLC) can resolve diacylated lipids, while normal-phase HPLC can separate esters based on the number of esterified fatty acids (e.g., monoesters vs. diesters). tandfonline.comnih.gov When coupled with detectors like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS), HPLC allows for the quantification of different species. google.com
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is used specifically to determine the molecular weight distribution of the polyglycerol backbone. google.com To analyze the polyglycerol portion of the final product, the ester is first hydrolyzed to separate the fatty acids from the polyglycerol. The resulting polyglycerol mixture is then analyzed by GPC to assess the distribution of oligomers (e.g., nonaglycerol, decaglycerol (B1678983), undecaglycerol), providing critical insight into the heterogeneity of the hydrophilic head group. google.com
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is invaluable for identifying the exact molecular weight of the various species in the mixture. tandfonline.com Techniques like Electrospray Ionization (ESI-MS) can identify different polyglycerol esters by revealing species with varying degrees of polymerization and esterification. researchgate.net This allows for a comprehensive characterization of the product's composition.
Interrelation of Structural Features with Emulsification Efficiency and Interfacial Activity
The effectiveness of this compound as an emulsifier is directly tied to its molecular structure, specifically the balance between its hydrophilic and lipophilic portions. bakerpedia.com This relationship is often quantified by the Hydrophilic-Lipophilic Balance (HLB) value.
The polyglycerol-10 head is the hydrophilic part of the molecule. A longer polyglycerol chain generally leads to greater water solubility and a higher HLB value. bakerpedia.comtanta.edu.eg The two isostearate tails constitute the lipophilic (oil-loving) part. The degree of esterification is critical; attaching more fatty acid tails makes the molecule more lipophilic and lowers its HLB value. bakerpedia.com
This compound, with its large polyglycerol head and two fatty acid tails, is typically designed as an oil-in-water (O/W) emulsifier. specialchem.comspecialchem.com Its structure allows it to position itself at the oil-water interface, reducing the interfacial tension between the two immiscible phases and facilitating the formation of a stable emulsion. bakerpedia.comengconfintl.org The branched nature of the isostearic acid chain can also enhance interfacial flexibility compared to linear fatty acids.
Advanced Rheological and Viscosity Profiling of Formulations Containing this compound
Rheology modifiers are crucial ingredients in cosmetic emulsions, controlling properties like viscosity, texture, spreadability, and long-term stability. mdpi.comcymbiotics.co While not solely a thickener, this compound contributes significantly to the final rheological profile of a formulation.
The rheological contribution of this compound allows formulators to create specific textures. For example, a commercial grade of this ingredient is noted for its suitability in creating light-textured emulsions while still providing excellent moisture retention. specialchem.comkrahn-uk.com In some surfactant-based systems, certain polyglyceryl esters can also act as rheology modifiers by forming mixed micelles, which increases the viscosity of the final product. atamankimya.com The final viscosity and flow behavior of a cosmetic cream or lotion containing this ingredient will depend on its concentration, the oil-to-water ratio, and its synergistic interactions with other rheology modifiers and stabilizers in the formula. mdpi.comseppic.com
Table of Mentioned Compounds
Interfacial Science and Emulsification Mechanisms of Polyglyceryl 10 Diisostearate
Micellar and Supramolecular Assembly in Aqueous and Non-Aqueous Systems
As a non-ionic surfactant, polyglyceryl-10 diisostearate exhibits the ability to form aggregated structures, such as micelles, in both aqueous and non-aqueous environments. cir-safety.orgcir-safety.org In aqueous solutions, at concentrations above the critical micelle concentration (CMC), the amphiphilic molecules self-assemble. The hydrophilic polyglyceryl-10 head groups orient towards the aqueous phase, while the hydrophobic diisostearate tails form a core, effectively creating a stable oil-in-water (O/W) emulsion. This micellar formation is a key mechanism behind its function as an emulsifier.
In non-aqueous, or organic, systems, this compound can form reverse micelles. researchgate.net In this configuration, the polar head groups create a core that can encapsulate water or other polar substances, while the lipophilic tails extend into the surrounding non-polar solvent. The formation and characteristics of these reverse aggregates are influenced by the polarity of the oil phase. researchgate.net This supramolecular organization allows for the efficient solubilization of polar compounds within vegetable oils. researchgate.net
The structure of these assemblies can be influenced by various factors. For instance, pH changes can alter the hydrophobicity of certain components in a block copolymer system, leading to transitions from spherical to cylindrical micelles and eventually to macroscopic phase separation into a hydrogel with an ordered hexagonal phase. nih.gov This demonstrates the potential for creating structured liquids with long-range order due to the formation of lyotropic liquid crystals. cir-safety.orgjustia.com
Adsorption Kinetics and Interfacial Film Formation at Oil-Water Interfaces
The stability of emulsions is critically dependent on the formation of a resilient interfacial film between the oil and water phases. mdpi.com this compound, upon introduction into an oil-water system, adsorbs at the interface, a process driven by the reduction of interfacial tension.
The kinetics of this adsorption are complex and can be influenced by several factors. Initially, the process may be dominated by stress relaxation in the first few minutes, followed by diffusion-controlled adsorption. rsc.org Studies on similar surfactants, like asphaltenes, show that adsorption kinetics are often dominated by interfacial reorganization and that the adsorption can be irreversible. edcc.com.cn
Once at the interface, this compound molecules arrange themselves to form a protective film. The rigidity and viscoelasticity of this film are paramount for emulsion stability. mdpi.com A more rigid interfacial film requires more energy to disrupt, thus hindering droplet coalescence and enhancing emulsion stability. mdpi.comnih.gov The formation of ordered structures, such as lamellar phases at the oil-water interface, can significantly increase the rigidity of this film. mdpi.com In some cases, the combination of high and low HLB (Hydrophile-Lipophile Balance) crystalline surfactants can form lamellar gel networks (LGNs), which are highly effective at emulsifying and stabilizing oil phases due to their very low interfacial tension. ulprospector.com
The molecular structure of the surfactant plays a significant role in the properties of the interfacial film. For instance, surfactants with branched chain structures can quickly reach adsorption equilibrium and form films with higher interfacial dilatational viscoelastic modulus, which contributes to greater emulsion stability against coalescence. nih.gov
Thermodynamics of Emulsion Stability and Phase Behavior of this compound Systems
From a thermodynamic perspective, emulsions are generally considered unstable systems. nih.gov The formation of an emulsion involves increasing the interfacial area between two immiscible liquids, which corresponds to a positive change in the Gibbs free energy (ΔG), making the process non-spontaneous. mpg.dewiley-vch.de The stability of an emulsion is therefore a kinetic concept, referring to its ability to resist breakdown processes like flocculation, coalescence, and Ostwald ripening over time. wiley-vch.deresearchgate.net
The primary role of an emulsifier like this compound is to provide a kinetic barrier to these destabilization processes. It achieves this by adsorbing at the oil-water interface and reducing the interfacial tension (γ). wiley-vch.de While a reduction in γ lowers the energy required for emulsification, ultimate thermodynamic stability is only achieved when γ approaches zero, which is rarely the case in macroemulsions. mpg.de
The phase behavior of this compound in a system is crucial as it dictates the arrangement of the surfactant molecules and influences properties like viscosity and rheological behavior. mdpi.com Polyglyceryl esters can form various phases, including micellar phases and liquid crystal phases, depending on their concentration and the composition of the system. mdpi.com The formation of a lamellar liquid crystalline phase, for example, can significantly enhance emulsion stability by creating a rigid interfacial film. mdpi.com
The stability of emulsions stabilized by non-ionic surfactants like this compound can also be temperature-dependent. As temperature increases, the water solubility of ethoxylated non-ionic emulsifiers tends to decrease, which can lead to phase inversion, where an oil-in-water emulsion inverts to a water-in-oil emulsion. mpg.de
Influence of this compound on Microemulsion and Liquid Crystal Formation
This compound can play a significant role in the formation of microemulsions and liquid crystalline phases, which are distinct from conventional macroemulsions. Microemulsions are thermodynamically stable, transparent, low-viscosity systems with droplet sizes typically in the range of 10-100 nm. ulprospector.comulprospector.com Their formation occurs spontaneously with simple mixing due to extremely low interfacial tension. ulprospector.com
The formation of microemulsions often requires a specific combination of oil, water, surfactant, and a cosurfactant. ulprospector.comulprospector.com Polyglyceryl esters, including diisostearates, have been utilized in the formation of both oil-in-water (O/W) and water-in-oil (W/O) microemulsions. nih.govgoogle.com For instance, a patent describes a W/O microemulsion containing this compound. google.com The presence of a cosurfactant, often a short-chain alcohol or polyol, helps to reduce the rigidity of the interfacial film, leading to the formation of the bicontinuous structures characteristic of microemulsions. ulprospector.com
In addition to microemulsions, this compound can promote the formation of liquid crystalline phases. nih.gov These are intermediate states of matter between a crystalline solid and an isotropic liquid, exhibiting some degree of molecular order. In emulsion systems, the formation of lamellar liquid crystals at the oil-water interface can create a highly stable, structured network that entraps the dispersed phase. nih.gov A patent review highlights a composition containing this compound that forms a liquid crystal O/W emulsion. nih.gov The stability of such systems is attributed to the mechanical strength of the interface and the fixation of the dispersed phase within the liquid crystalline structure. nih.gov The presence of these ordered structures can impart unique textural and release properties to formulations.
Comparative Analysis of Emulsification Mechanisms with Alternative Surfactant Systems
The emulsification mechanism of this compound, a non-ionic surfactant, can be compared and contrasted with other types of emulsifiers, such as other non-ionics, ionic surfactants, and polymeric emulsifiers.
Non-ionic Surfactants: Compared to other non-ionic surfactants like polysorbates (e.g., Tween 20), polyglyceryl esters are often considered milder and are derived from natural sources, aligning with "clean beauty" trends. While both function by forming micelles and reducing interfacial tension, the larger and more complex structure of the polyglyceryl head group can influence the packing at the interface and the resulting film properties. mdpi.com For example, alkyl polyglucosides (APGs) are another class of green surfactants known for their high biodegradability and mildness. acs.org However, the HLB value of APGs is typically high, making them more suitable for water-based systems, whereas polyglyceryl esters can be synthesized with a wide range of HLB values, making them versatile for both O/W and W/O emulsions. mdpi.com
Ionic Surfactants: Ionic surfactants, such as sodium lauryl sulfate (B86663) (anionic), function through a combination of interfacial tension reduction and electrostatic repulsion between droplets. ulprospector.com This charge on the droplet surface creates a significant energy barrier to coalescence. In contrast, non-ionic surfactants like this compound primarily provide steric hindrance to prevent droplet aggregation. mdpi.com While effective, ionic surfactants can be more irritating to the skin and their performance can be sensitive to the presence of electrolytes in the formulation. acs.org
Polymeric Emulsifiers and Solid Particles: Polymeric emulsifiers stabilize emulsions mainly by adsorbing at the interface and increasing the viscosity of the continuous phase, thereby slowing down droplet movement and coalescence. nih.gov Solid particles can also be used as emulsifiers in what are known as Pickering emulsions. rsc.org These particles, if partially wetted by both oil and water, accumulate at the interface and form a rigid mechanical barrier against coalescence. wiley-vch.dersc.org The key difference from molecular surfactants like this compound is the much higher energy required to desorb a particle from the interface, leading to very stable emulsions. rsc.org
The choice of emulsifier depends on the specific requirements of the formulation, including desired stability, texture, and compatibility with other ingredients and biological surfaces. researchgate.netiik.ac.id this compound offers a balance of effective emulsification, mildness, and formulation versatility.
Role in Material Science and Advanced Formulation Systems Research
Stabilization of Complex Emulsions, Including Highly Unsaturated Whipped Systems
Polyglyceryl-10 Diisostearate and related polyglyceryl esters are highly effective in stabilizing complex emulsions, including those with high internal phase (HIP) ratios and whipped systems containing highly unsaturated oils. Their ability to form stable interfaces between oil and water phases is critical for the structure and shelf-life of these products.
In whipped creams, for instance, the addition of polyglycerol esters has been shown to improve quality by influencing the fat blend's crystallization and the properties of the interfacial layer between fat globules and the aqueous phase. PGEs can promote the formation of smaller, more uniform fat crystals, which contributes to a stable foam structure and desirable texture. By modifying the interfacial properties, these emulsifiers help to prevent the coalescence of fat globules, a key factor in the stability of whipped products.
The branched nature of the isostearic acid chains in this compound provides steric hindrance at the oil-water interface, further enhancing emulsion stability. This structural feature is particularly beneficial in preventing the destabilization of emulsions containing polyunsaturated oils, which are prone to oxidation and physical instability.
Development of this compound Based PEG-Free Formulations and Their Physicochemical Stability
A significant advantage of this compound is its utility in formulating products without polyethylene (B3416737) glycol (PEG). edaegypt.gov.eg Growing consumer demand for "PEG-free" products, driven by concerns about potential contaminants and environmental impact, has led to the increasing popularity of alternatives like polyglyceryl esters. bohrium.com
This compound offers excellent emulsifying performance, comparable to that of some PEG-based surfactants, while being derived from natural and renewable sources. ewg.org Formulations incorporating this compound exhibit high physicochemical stability, meaning they resist changes in their physical and chemical properties over time. This includes resistance to phase separation, changes in viscosity, and degradation of active ingredients. The ability of this compound to create stable lamellar gel networks in combination with fatty alcohols or monoglycerides (B3428702) further contributes to the long-term stability of emulsions. edaegypt.gov.eg
Application in Enhancing Solubility and Bioavailability of Active Compounds in Non-Clinical Contexts
While emulsifiers are generally known to enhance the solubility and bioavailability of poorly water-soluble active compounds by forming micelles or other colloidal structures that can encapsulate these compounds, specific research on the application of this compound in this context within non-clinical settings is limited in publicly available literature. The principle behind this application lies in the ability of the emulsifier to create a stable dispersion of the active compound in a formulation, which can lead to improved absorption. However, detailed studies demonstrating this effect specifically for this compound are not extensively documented.
Formulation Strategies for Modulating Texture and Rheological Attributes
This compound is a key tool for formulators seeking to control the texture and rheological properties of their products. ewg.org Rheology, the study of the flow of matter, is crucial in determining the sensory experience and application performance of creams, lotions, and other semi-solid formulations.
By selecting the appropriate concentration of this compound and combining it with other formulation components, it is possible to create a wide range of textures, from light, sprayable lotions to thick, rich creams. edaegypt.gov.eg Its ability to form structured systems, such as lamellar gels, allows for the modification of viscosity and the creation of specific sensory profiles. edaegypt.gov.eg For example, it can contribute to a smooth, non-greasy feel and improve the spreadability of a product on the skin. ewg.org The use of polyglyceryl esters can also enhance the color homogeneity and intensity in pigmented cosmetic formulations.
| Desired Textural/Rheological Attribute | Formulation Strategy with this compound |
|---|---|
| Light, Low-Viscosity Emulsion (e.g., facial milk) | Used at lower concentrations as the primary emulsifier. |
| Rich, High-Viscosity Cream | Used in combination with co-emulsifiers and viscosity-building agents like fatty alcohols. |
| Smooth, Non-Greasy Feel | Optimized concentration to provide effective emulsification without excessive residue. |
| Enhanced Spreadability | Incorporated to reduce interfacial tension, allowing for easier application. |
Interactions of Polyglyceryl 10 Diisostearate with Biomacromolecules and Other Chemical Entities
Study of Interactions with Proteins at Interfaces and Their Functional Consequences
The interaction between surfactants and proteins at oil-water interfaces is a critical factor in the stability of emulsions. While specific research on Polyglyceryl-10 Diisostearate is limited, studies on other hydrophilic polyglyceryl fatty acid esters (HPGEs) provide valuable insights into these complex interactions.
Research on low-fat aerated emulsions has shown that the chain length of HPGEs influences their interaction with proteins, affecting the surface morphology and interfacial properties of the emulsion. nih.gov For instance, certain HPGEs can lead to the formation of less viscoelastic structures at the oil-water interface, particularly as pressure increases. nih.gov Molecular docking analyses have indicated that some HPGEs can exhibit strong interactions with proteins, which may contribute to a less stable interfacial membrane. nih.gov Specifically, a lower absolute binding energy value between an HPGE and a protein suggests a stronger interaction. nih.gov
The structural changes in proteins upon interaction with HPGEs can also be observed. For example, a decrease in the α-helix content of a protein, along with a redshift in its NH and CO groups, can indicate significant interaction with a surfactant. nih.gov These molecular-level changes have macroscopic consequences, influencing the particle size and surface roughness of the emulsion. nih.gov
Table 1: Influence of Hydrophilic Polyglyceryl Fatty Acid Esters (HPGEs) on Emulsion Properties
| HPGE Sample | Particle Size | ζ-Potential | Surface Morphology | Interaction with Protein (Binding Energy) |
| SWA-10D | Smaller | Lower | Smoother | Weaker |
| M-7D | Larger | Higher | Rougher | Stronger (Lower Absolute Binding Energy) |
| M-10D | Larger | Higher | Rougher | Intermediate |
This table illustrates the varied effects of different hydrophilic polyglyceryl fatty acid esters on the physical properties of emulsions and their interaction with proteins, based on a comparative study. nih.gov The data suggests that stronger interactions between the surfactant and protein can lead to larger particle sizes and a rougher surface morphology.
Synergistic Effects with Co-Surfactants and Formulation Additives
The combination of different surfactants, particularly non-ionic and anionic surfactants, can lead to synergistic effects that enhance the stability and performance of emulsions. This is due to the formation of mixed micelles, which can reduce the critical micelle concentration (CMC) and improve the emulsification process. nih.govacs.org
The synergistic or antagonistic effects between surfactants can influence the interfacial tension between the oil and water phases during the formation of a microemulsion. nih.gov A lower interfacial tension is generally desirable for creating stable emulsions. The molar fraction of the different surfactants in a mixture plays a crucial role in determining whether the interaction is synergistic or antagonistic. nih.gov
In practical applications, the use of co-surfactants can lead to the formation of more stable and finely dispersed emulsions. For example, the combination of non-ionic surfactants has been shown to improve the stability of oil-in-water emulsions. rsc.org This is often attributed to the formation of a more rigid interfacial film with enhanced viscoelastic properties. mdpi.com
Influence on Self-Assembly and Aggregation Behavior of Other System Components
Polyglyceryl esters can self-assemble into various structures in aqueous solutions, such as lamellar phases and multilamellar vesicles. nih.govresearchgate.net This self-assembly behavior is dependent on factors like temperature and surfactant concentration. nih.gov The formation of these ordered structures can significantly influence the stability and rheological properties of a formulation.
The presence of polyglyceryl esters can also affect the aggregation behavior of other components in a system. For instance, they can influence the crystallization of fats and oils. nih.gov Some polyglyceryl esters have been shown to enhance the early stages of crystallization, while others can delay the entire process. nih.gov This ability to modify crystallization is valuable in the food industry for controlling the texture and stability of products like palm olein. nih.gov
Table 2: Effect of Different Polyglyceryl Esters (PGEs) on the Crystallization of Palm Olein
| PGE Type | State | Effect on Onset of Crystallization | Effect on Solid Fat Content | Overall Impact on Crystallization |
| PGE1105 | Solid | Higher Temperature | Lower | Enhances early stages, suppresses later stages |
| PGE1117 | Solid | Higher Temperature | Lower | Enhances early stages, suppresses later stages |
| PGE1155 | Liquid | Lower Temperature | Lower | Delays the whole process |
This table summarizes the findings of a study on the impact of different polyglyceryl esters on the crystallization behavior of palm olein. nih.gov The results demonstrate that the physical state and type of PGE can significantly alter the crystallization kinetics.
Investigation of Antimicrobial Synergism with Specific Compounds (e.g., Polylysine)
Furthermore, studies on combinations of other natural preservatives with ε-poly-lysine have demonstrated significant synergistic antimicrobial effects against food-poisoning bacteria like Staphylococcus aureus. nih.gov These combinations can effectively inhibit bacterial growth and reduce the expression of adhesion and virulence-related genes. nih.gov Given the antimicrobial potential of some polyglyceryl esters, it is plausible that a synergistic effect could be observed when combined with potent antimicrobials like polylysine (B1216035), though further research is needed to confirm this for this compound.
Advanced Analytical Methodologies for Quantitative and Qualitative Assessment in Polyglyceryl 10 Diisostearate Research
Development of Advanced Separation Techniques for Purity and Component Analysis
Polyglyceryl-10 Diisostearate, like other polyglyceryl esters of fatty acids (PGEs), is not a single chemical entity but a complex mixture. The manufacturing process, which involves the polymerization of glycerol (B35011) followed by esterification with isostearic acid, results in a product with a distribution of polyglycerol chain lengths and varying degrees of esterification. mdpi.com Consequently, advanced separation techniques are indispensable for quality control and for correlating the composition with functional properties.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing these complex mixtures. anton-paar.com Due to the lack of a strong UV chromophore in this compound, detectors other than standard UV detectors are often required. Evaporative Light Scattering Detectors (ELSD) and Mass Spectrometry (MS) are frequently employed. microtrac.comresearchgate.net
Normal-Phase HPLC (NP-HPLC): This method can effectively separate the components based on the polarity of the head group, distinguishing between mono-, di-, and tri-esters, for example. A column such as Lichrosorb Diol with a mobile phase like an n-hexane-isopropanol gradient can be used to separate ester groups. anton-paar.com
Reversed-Phase HPLC (RP-HPLC): Using a C18 column, this technique separates components based on their hydrophobicity, which is influenced by both the fatty acid chains and the degree of esterification. microtrac.com
HPLC coupled with Mass Spectrometry (HPLC-MS): This powerful combination allows for the separation of the various oligomers and esters, followed by their identification based on their mass-to-charge ratio. microtrac.commicrotrac.com This can help to determine the distribution of polyglycerol chain lengths and the number of fatty acid moieties attached.
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is another vital technique. GPC separates molecules based on their hydrodynamic volume, making it ideal for determining the molecular weight distribution of the polyglycerol backbone. tandfonline.com This is crucial for confirming that the polyglycerol moiety is predominantly the desired decaglycerol (B1678983) (10 glycerol units) and for quantifying the presence of other oligomers (e.g., nonaglycerol, undecaglycerol). tandfonline.comnih.gov The analysis helps in understanding the polydispersity of the sample, which can influence its emulsification properties. tandfonline.com
| Technique | Principle of Separation | Typical Column | Common Detector(s) | Information Obtained |
| NP-HPLC | Polarity | Lichrosorb Diol, Silica | ELSD, MS | Separation by degree of esterification (mono-, di-, tri-esters) |
| RP-HPLC | Hydrophobicity | C18, C8 | ELSD, MS, UV (low λ) | Separation of isomers, analysis of unreacted fatty acids |
| HPLC-MS | Polarity/Hydrophobicity + Mass | C18, Diol | Mass Spectrometry | Component identification, structural confirmation, oligomer distribution |
| GPC/SEC | Molecular Size (Hydrodynamic Volume) | Polystyrene-divinylbenzene | Refractive Index (RI), ELSD | Molecular weight distribution, average molecular weight, polydispersity |
Spectroscopic and Scattering Methods for Nanostructure Characterization (e.g., Dynamic Light Scattering)
When used in formulations, particularly oil-in-water (O/W) or water-in-oil (W/O) emulsions, this compound self-assembles at the interface and within the bulk phases to form complex nanostructures like micelles, vesicles, and liquid crystalline phases. anton-paar.commicrotrac.com Characterizing these structures is key to understanding the stability and sensory properties of the final product.
Dynamic Light Scattering (DLS) is a non-invasive technique widely used for measuring the size distribution of sub-micron particles and aggregates in a suspension or emulsion. DLS analyzes the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. anton-paar.com For emulsions stabilized by this compound, DLS can provide the mean hydrodynamic diameter of the emulsion droplets and the polydispersity index (PDI), a measure of the broadness of the size distribution. anton-paar.comresearchgate.net This technique is invaluable for assessing the initial droplet size after emulsification and for monitoring changes over time that could indicate instability. microtrac.com
Small-Angle X-ray Scattering (SAXS) provides detailed information about nanoscale structures, typically in the range of 1 to 100 nm. nih.govats-scientific.com It is particularly useful for characterizing the shape, size, and arrangement of micelles or the internal structure of liquid crystalline phases formed by surfactants like this compound. anton-paar.comentegris.com In emulsion systems, SAXS can reveal the structure of the emulsifier layer at the oil-water interface, such as the formation of lamellar bilayers or multilamellar vesicles surrounding the oil droplets. anton-paar.compan.pl
Other relevant techniques include:
Transmission Electron Microscopy (TEM) , especially with freeze-fracture techniques (FF-TEM), allows for direct visualization of the emulsion's nanostructure. It can confirm the presence of droplets, vesicles, and lamellar structures identified by scattering methods. anton-paar.compan.pl
Raman Spectroscopy can be used to probe the molecular environment and conformation of the emulsifier and oil molecules within the nanostructures, revealing information about the fatty acid profile's role in emulsion formation. microtrac.com
Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to study the structure and dynamics of aggregates and the partitioning of the emulsifier between the interface and the bulk phases. microtrac.com
| Technique | Principle | Typical Application for this compound Systems | Data/Parameters Obtained |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion. | Determining emulsion droplet size and distribution. | Mean hydrodynamic diameter, Polydispersity Index (PDI). |
| Small-Angle X-ray Scattering (SAXS) | Measures elastic scattering of X-rays at small angles due to density differences. | Characterizing liquid crystalline phases, micelles, and interfacial layers. | Particle shape and size, lamellar spacing, structural arrangement. |
| Freeze-Fracture TEM (FF-TEM) | Electron microscopy of a fractured, frozen sample. | Direct visualization of emulsion nanostructure. | High-resolution images of droplets, vesicles, and lamellar phases. |
| Raman Spectroscopy | Analyzes inelastic scattering of monochromatic light. | Investigating molecular interactions and component distribution within nanostructures. | Vibrational modes indicating molecular structure and environment. |
Methodologies for Assessing Interfacial Tension and Rheological Properties of this compound Systems
The primary function of this compound is to act as an emulsifier, which involves adsorbing at the oil-water interface to reduce interfacial tension (IFT) and form a stabilizing film. The resulting bulk properties of the emulsion, such as its viscosity and stability, are governed by these interfacial phenomena and the interactions between droplets.
Interfacial Tension (IFT) Measurement: The ability of an emulsifier to lower the energy required to create new interfacial area is quantified by the reduction in IFT. A primary method for this measurement is Pendant Drop Tensiometry . researchgate.netpan.pl This optical technique involves forming a droplet of one liquid (e.g., oil) in a bulk phase of another immiscible liquid (e.g., water). A camera captures the profile of the drop, which is distorted from a perfect sphere by gravity. The shape of the drop is determined by the balance between gravitational forces and the IFT. By fitting the drop profile to the Young-Laplace equation, the interfacial tension can be calculated with high precision. pan.plnih.gov Dynamic IFT measurements can also be performed to study the rate at which this compound adsorbs to the interface. microtrac.comnih.gov
Rheological Property Assessment: Rheology is the study of the flow and deformation of matter. The rheological properties of an emulsion are critical for its physical stability, texture, and sensory perception. These properties are typically measured using a rheometer .
Viscosity: Emulsions stabilized by this compound often exhibit non-Newtonian, shear-thinning behavior, where the viscosity decreases as the applied shear rate increases. tandfonline.com This is measured by subjecting the sample to a controlled range of shear rates and measuring the resulting shear stress.
Viscoelasticity: Many emulsions, especially concentrated ones, exhibit both viscous (liquid-like) and elastic (solid-like) properties. Oscillatory rheology is used to quantify this behavior by applying a small, oscillating strain and measuring the resulting stress. This yields two key parameters: the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. researchgate.net A stable, structured emulsion will typically have a G' value greater than G'' at low frequencies.
| Property | Analytical Method | Principle | Key Parameters Measured |
| Interfacial Tension | Pendant Drop Tensiometry | Analysis of a droplet's shape based on the balance between gravity and interfacial forces (Young-Laplace equation). | Interfacial Tension (γ) in mN/m. |
| Viscosity | Rotational Rheometry (Flow Sweep) | Measures the torque required to rotate a spindle at a defined speed in the sample. | Apparent Viscosity (η) as a function of Shear Rate (ẏ). |
| Viscoelasticity | Rotational Rheometry (Oscillatory Sweep) | Applies a sinusoidal strain or stress to the sample and measures the material's response. | Storage Modulus (G'), Loss Modulus (G''). |
Techniques for Evaluating Emulsion Stability and Droplet Size Distribution Over Time
An emulsion is a thermodynamically unstable system, and over time, various destabilization processes can occur, including creaming (or sedimentation), flocculation, and coalescence. lubrizolcdmo.com Evaluating the long-term stability of emulsions formulated with this compound is essential for predicting shelf-life and ensuring product quality.
Monitoring Droplet Size Distribution: Changes in the droplet size distribution are a direct indicator of instability, particularly coalescence (where droplets merge to form larger ones).
Dynamic Light Scattering (DLS) and Laser Diffraction are the primary techniques used to monitor droplet size over time. anton-paar.comnih.govnih.gov Samples are stored under various conditions (e.g., different temperatures, light exposure) and measured at regular intervals. nih.gov An increase in the mean droplet size or a broadening of the distribution signifies a loss of stability. entegris.com DLS is suitable for nanoemulsions and sub-micron emulsions, while laser diffraction can measure a wider range of sizes, extending into many microns. anton-paar.comaaps.org
Accelerated Stability Testing: To expedite the evaluation process, various methods are used to stress the emulsion and accelerate destabilization.
Centrifugation: Applying high centrifugal forces can accelerate creaming or sedimentation, allowing for a rapid assessment of gravitational stability.
Temperature Cycling: Subjecting the emulsion to repeated freeze-thaw cycles or elevated temperatures can accelerate coalescence and phase separation. lubrizolcdmo.com
Optical Analyzers for Global Stability Assessment: Instruments based on Static Multiple Light Scattering (SMLS) , such as the Turbiscan, provide a powerful method for monitoring stability without dilution. microtrac.comats-scientific.com An optical reading head scans the entire height of the sample in a vial, measuring both backscattering and transmission signals. microtrac.com These signals are directly related to the droplet size and concentration. By repeatedly scanning the sample over time, the instrument can detect and quantify various destabilization phenomena simultaneously:
Creaming/Sedimentation: Detected as a change in backscattering/transmission at the top or bottom of the sample vial. microtrac.com
| Destabilization Phenomenon | Primary Analytical Technique(s) | Principle | Output/Indicator of Instability |
| Coalescence | Dynamic Light Scattering (DLS), Laser Diffraction | Measures particle size distribution. | Increase in mean droplet diameter and/or polydispersity over time. |
| Creaming/Sedimentation | Static Multiple Light Scattering (SMLS) (e.g., Turbiscan) | Scans backscattering/transmission profiles along the sample height. | Formation of a clarification layer (decreased backscattering) at the bottom (creaming) or top (sedimentation). |
| Flocculation | Microscopy, SMLS | Visual observation or changes in scattering profile due to aggregate formation. | Appearance of droplet clusters; changes in backscattering without a change in droplet size. |
| Overall Stability | SMLS (e.g., Turbiscan) | Integrates changes in backscattering/transmission over time and sample height. | Turbiscan Stability Index (TSI); higher values indicate lower stability. |
Emerging Research Directions and Future Perspectives for Polyglyceryl 10 Diisostearate
Advancements in Sustainable and Bio-Renewable Sourcing and Synthesis Methodologies
The foundation of Polyglyceryl-10 Diisostearate's appeal lies in its derivation from renewable resources, primarily vegetable oils. mdpi.com The hydrophilic polyglycerol head is synthesized from glycerol (B35011), a byproduct of biodiesel production, while the lipophilic isostearic acid tail can be sourced from various plant-based oils. mdpi.comnih.gov This bio-based origin is a significant driver for its adoption as a green alternative to traditional ethoxylated surfactants. researchgate.netqualitas1998.net
Conventional synthesis involves chemical esterification at high temperatures (160–230 °C) using acid or alkaline catalysts. nih.gov While effective, this process can lead to a broad distribution of products and requires significant energy input. nih.gov Emerging research is heavily focused on enzymatic synthesis as a more sustainable alternative. This method utilizes lipases as biocatalysts, offering several advantages over chemical routes. nih.govacs.org
Key Advancements in Synthesis:
Enzymatic Esterification: Using immobilized lipases, such as Novozym 435, allows the synthesis to proceed under much milder conditions (e.g., 80 °C). nih.govacs.org This reduces energy consumption and minimizes the formation of unwanted byproducts. nih.gov
Solvent-Free Systems: Research has demonstrated successful enzymatic synthesis in solvent-free systems, further enhancing the green credentials of the process by eliminating the need for organic solvents. acs.orgresearchgate.net
Improved Selectivity: Enzymatic catalysts exhibit high regioselectivity, leading to greater control over the final product's structure and purity compared to the less selective chemical catalysis. nih.gov
| Parameter | Conventional Chemical Synthesis | Emerging Enzymatic Synthesis |
|---|---|---|
| Catalyst | Homogeneous acid or alkaline (e.g., NaOH, H2SO4) mdpi.comnih.gov | Immobilized lipases (e.g., Novozym 435) nih.govacs.org |
| Temperature | High (160–230 °C) nih.gov | Mild (e.g., 80 °C) nih.govacs.org |
| Selectivity | Low, results in a broad product distribution nih.gov | High, allows for greater structural control nih.gov |
| Byproducts | Potential for polycondensation side products nih.gov | Minimized side reactions nih.gov |
| Sustainability | Energy-intensive, requires catalyst neutralization nih.gov | Lower energy, reusable catalyst, often solvent-free nih.govacs.org |
Novel Applications in Specialized Material Science beyond Current Industrial Uses
While well-established in cosmetics and food, the unique properties of polyglyceryl esters like this compound are paving the way for their use in advanced material science. sincereskincare.com Their ability to form stable, self-assembled structures is of particular interest. Research into related polyglyceryl-based polymers has shown the ability to create a variety of nanoparticle shapes, from traditional nanospheres to more complex nanocubes and ellipsoids by varying the fatty acid and substitution degree. This capability suggests potential applications in fields requiring precisely structured nanomaterials.
The amphiphilic nature of these compounds allows them to act as effective stabilizers in complex multiphase systems, a critical function in the formulation of advanced materials where controlled interfacial behavior is necessary. Their ability to adjust the crystallization of fats also points towards potential use as modifiers in bioplastics and other polymeric materials to control morphology and improve physical properties. mdpi.com
Computational Modeling and Simulation of Molecular Interactions and Self-Assembly
The performance of this compound as an emulsifier is fundamentally linked to its self-assembly into complex colloidal structures in solution. While experimental techniques like dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) are used to characterize these aggregates, computational modeling offers a predictive pathway to understanding and designing these systems. nih.gov
Although specific computational studies on this compound are not yet widely published, the broader field of surfactant science heavily relies on molecular dynamics (MD) simulations. These models can predict:
Critical Micelle Concentration (CMC): The concentration at which surfactant molecules begin to form aggregates.
Aggregate Morphology: The likely shape and size of micelles, vesicles, or lamellar phases under different conditions (e.g., concentration, temperature, solvent).
Interfacial Behavior: How the molecules arrange themselves at oil-water interfaces, which is crucial for emulsion stability.
By simulating the interactions between the hydrophilic polyglycerol heads and the lipophilic, branched isostearate tails, researchers can gain insights into how molecular architecture dictates macroscopic properties. This predictive power is invaluable for designing new polyglyceryl esters with tailored emulsification or delivery capabilities without extensive trial-and-error experimentation.
Exploring Structure-Function Relationships through Molecular Design and Engineering
The versatility of polyglyceryl esters stems from the ability to independently modify their hydrophilic and lipophilic components. nih.gov This "tunability" allows for the engineering of molecules with specific functionalities. The key structural elements that determine the function of this compound and related esters include the degree of glycerol polymerization, the type of fatty acid used, and the degree of esterification. nih.govnih.gov
Polyglycerol Chain Length: A longer polyglycerol chain (like the "10" in this compound) increases the hydrophilic character of the molecule, influencing its water solubility and Hydrophilic-Lipophilic Balance (HLB). nih.gov
Fatty Acid Structure: The isostearic acid used in this compound is a branched C18 fatty acid. This branching distinguishes it from linear fatty acids like stearic acid, impacting packing at interfaces and influencing the fluidity and stability of the emulsions it forms.
| Structural Feature | Influence on Molecular Properties | Resulting Functional Impact |
|---|---|---|
| Polyglycerol Chain Length | Controls the size of the hydrophilic headgroup; higher polymerization degree increases hydrophilicity. nih.gov | Determines the HLB value, influencing emulsification properties for O/W or W/O systems. nih.gov |
| Fatty Acid Chain Length & Saturation | Affects the size and nature of the lipophilic tail. | Influences solubility in oil phases and the stability of the resulting emulsion. nih.gov |
| Fatty Acid Branching (e.g., Isostearic) | Introduces steric hindrance, preventing dense packing of tails. | Can lead to more fluid interfaces and potentially more stable emulsions against coalescence. |
| Degree of Esterification | Determines the ratio of hydrophilic to lipophilic moieties on a single molecule. nih.gov | Crucial for controlling the overall surfactant polarity and its function (e.g., emulsifier, solubilizer). nih.govnih.gov |
Integration into Multifunctional Delivery Systems and Advanced Colloidal Structures
A significant area of emerging research for polyglyceryl esters is their use in advanced delivery systems for the pharmaceutical and cosmetic industries. mdpi.com Their biocompatibility and ability to form various nanostructures make them ideal candidates for encapsulating and delivering active compounds. researchgate.netbohrium.com
Research has shown that polyglyceryl esters can self-assemble into a variety of colloidal structures, which are fundamental to their role in delivery systems:
Nanoemulsions: These are systems with extremely small droplet sizes that offer high stability and can enhance the penetration of active ingredients. researchgate.netnih.gov this compound and similar surfactants are being used to create stable oil-in-water (O/W) nanoemulsions for dermal delivery. nih.govgoogle.com
Nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) utilizing polyglyceryl esters have been developed to carry hydrophobic drugs and proteins. mdpi.comresearchgate.net
Lamellar Structures and Vesicles: Certain polyglyceryl esters can form lamellar gel networks and vesicles. solverchembooks.comacs.org These ordered structures can entrap active ingredients and are being explored for controlled-release applications. For example, matrices made from tetraglycerol (B8353) esters have shown a steady, diffusion-controlled release of proteins like interferon-alpha, avoiding the initial burst release seen with other lipids. nih.gov
Studies have demonstrated the successful use of polyglyceryl fatty acid ester (PGFE)-based nanoparticles for the dermal delivery of compounds like tocopherol acetate. nih.gov Furthermore, the ability to form non-spherical shapes and other complex nanostructures opens up possibilities for highly specialized delivery vehicles. researchgate.net
Q & A
Q. What standard analytical techniques are recommended for characterizing Polyglyceryl-10 Diisostearate in emulsion systems?
Methodological Answer: PG-10 DIS should be analyzed using a combination of spectroscopic and chromatographic methods :
- FTIR to identify ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl groups from the polyglyceryl backbone .
- NMR (¹H and ¹³C) to resolve the degree of branching in the polyglyceryl chain and confirm esterification sites .
- HPLC-MS for molecular weight distribution and purity assessment, particularly to detect unreacted isostearic acid or polyglycerol .
- Dynamic Light Scattering (DLS) to measure particle size in emulsion formulations, ensuring consistency in emulsifying performance .
Q. How should researchers design experiments to assess the emulsifying efficiency of PG-10 DIS across varying pH levels?
Methodological Answer:
- Experimental Design : Prepare emulsions (oil-in-water) with PG-10 DIS at concentrations from 1–5% w/w. Adjust pH (3–9) using citrate-phosphate buffers.
- Evaluation Metrics : Monitor droplet size (DLS), zeta potential (electrophoretic mobility), and stability via centrifugation (phase separation analysis) .
- Control Variables : Maintain consistent temperature (25°C), homogenization speed, and oil phase composition (e.g., caprylic/capric triglycerides) .
- Data Interpretation : Correlate pH-dependent changes in zeta potential with emulsion stability; higher absolute values (>|30| mV) indicate electrostatic stabilization .
Advanced Research Questions
Q. What strategies resolve contradictions in reported emulsification data for PG-10 DIS across studies?
Methodological Answer:
-
Systematic Review : Compile data from peer-reviewed studies (use PubMed, SciFinder) and filter by variables: oil type, PG-10 DIS concentration, and homogenization method .
【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51 -
Meta-Analysis : Apply statistical tools (e.g., R or Python’s Pandas) to identify outliers and confounders. For example, discrepancies in droplet size may arise from differences in shear force during emulsion preparation .
-
Experimental Replication : Reproduce conflicting studies under controlled conditions, using standardized protocols (e.g., ASTM D7397 for emulsion stability) .
Q. How can computational modeling predict PG-10 DIS interactions with lipid bilayers in dermal delivery systems?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model PG-10 DIS insertion into lipid bilayers (e.g., DPPC membranes). Parameters include:
- Force fields (e.g., CHARMM36 for lipids).
- Simulation time (≥100 ns) to observe equilibrium .
- Output Analysis : Calculate interaction energies (van der Waals, electrostatic) and diffusion coefficients to predict penetration enhancement .
- Validation : Compare results with in vitro permeation studies (Franz diffusion cells) using fluorescently tagged PG-10 DIS .
Q. What methodologies quantify the hydrolytic degradation of PG-10 DIS under accelerated storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store PG-10 DIS at 40°C/75% RH for 6 months. Sample periodically and analyze via:
- Titration for free fatty acid content (hydrolysis indicator) .
- GC-MS to detect glycerol and isostearic acid degradation products .
- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf life at 25°C. Note: Hydrolysis rates may deviate due to micelle formation protecting ester bonds .
Methodological Best Practices
Q. How to conduct a rigorous literature review on PG-10 DIS for hypothesis generation?
- Keyword Strategy : Use Boolean operators (e.g., "this compound AND emulsifier NOT patent") in Scopus/Web of Science .
- Critical Appraisal : Prioritize studies with full experimental details (e.g., synthesis protocols, purity criteria) over commercial reports .
- Gaps Identification : Map existing data to frameworks like PICOT (Population: emulsion systems; Intervention: PG-10 DIS concentration; Comparison: alternative emulsifiers; Outcome: stability; Time: long-term storage) .
Q. What in vitro assays evaluate the comedogenic potential of PG-10 DIS in cosmetic formulations?
- Follicular Occlusion Test : Use synthetic sebum and keratinocytes to simulate pore clogging. Compare PG-10 DIS with known comedogens (e.g., coconut oil) .
- 3D Epidermal Models : Employ reconstructed human epidermis (EpiDerm™) to assess irritation and barrier disruption via IL-1α release .
Data Presentation & Reproducibility
Q. How to ensure reproducibility in PG-10 DIS synthesis protocols?
- Detailed Documentation : Report polyglycerol polymerization degree (e.g., GPC data), reaction time/temperature, and catalyst type (e.g., lipase vs. chemical) .
- Supplementary Materials : Provide NMR spectra, HPLC chromatograms, and raw DLS data in open-access repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
